molecular formula C8H11NO2 B13764962 Isopropyl 1H-pyrrole-1-carboxylate

Isopropyl 1H-pyrrole-1-carboxylate

Katalognummer: B13764962
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: JIMLXPYENCLBBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyrrolecarboxylicacid,isopropylester(5CI) is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Pyrrolecarboxylicacid,isopropylester(5CI) typically involves the esterification of 1-pyrrolecarboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

1-Pyrrolecarboxylicacid,isopropylester(5CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Wissenschaftliche Forschungsanwendungen

1-Pyrrolecarboxylicacid,isopropylester(5CI) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Pyrrolecarboxylicacid,isopropylester(5CI) involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. In drug development, it may be designed to release active pharmaceutical ingredients upon metabolic conversion .

Vergleich Mit ähnlichen Verbindungen

1-Pyrrolecarboxylicacid,isopropylester(5CI) can be compared with other similar compounds such as:

The uniqueness of 1-Pyrrolecarboxylicacid,isopropylester(5CI) lies in its specific ester group, which influences its reactivity and suitability for various applications .

Eigenschaften

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

propan-2-yl pyrrole-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-7(2)11-8(10)9-5-3-4-6-9/h3-7H,1-2H3

InChI-Schlüssel

JIMLXPYENCLBBO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)N1C=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.